molecular formula C14H23NO6 B12511802 (1S,3R,4S,6R)-N-Boc-6-amino-2,2-dimethyl-tetrahydrocyclopenta[1.3]dioxole-4-carboxylic acid

(1S,3R,4S,6R)-N-Boc-6-amino-2,2-dimethyl-tetrahydrocyclopenta[1.3]dioxole-4-carboxylic acid

Cat. No.: B12511802
M. Wt: 301.34 g/mol
InChI Key: CHCQLBDGKZXONV-JLIMGVALSA-N
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Description

(3aR,4S,6R,6aS)-6-[(tert-butoxycarbonyl)amino]-2,2-dimethyl-tetrahydro-3aH-cyclopenta[d][1,3]dioxole-4-carboxylic acid is a complex organic compound characterized by its unique cyclopenta[d][1,3]dioxole structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3aR,4S,6R,6aS)-6-[(tert-butoxycarbonyl)amino]-2,2-dimethyl-tetrahydro-3aH-cyclopenta[d][1,3]dioxole-4-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common approach includes the protection of amino groups using tert-butoxycarbonyl (Boc) groups, followed by cyclization reactions to form the dioxole ring. The reaction conditions often require the use of strong acids or bases, along with specific catalysts to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Purification steps such as crystallization or chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

(3aR,4S,6R,6aS)-6-[(tert-butoxycarbonyl)amino]-2,2-dimethyl-tetrahydro-3aH-cyclopenta[d][1,3]dioxole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert certain functional groups into more reactive forms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and various nucleophiles can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

(3aR,4S,6R,6aS)-6-[(tert-butoxycarbonyl)amino]-2,2-dimethyl-tetrahydro-3aH-cyclopenta[d][1,3]dioxole-4-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.

    Biology: The compound can be employed in the study of enzyme mechanisms and protein-ligand interactions.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (3aR,4S,6R,6aS)-6-[(tert-butoxycarbonyl)amino]-2,2-dimethyl-tetrahydro-3aH-cyclopenta[d][1,3]dioxole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity or altering its function. This interaction can affect various biochemical pathways, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (3aR,4S,6R,6aS)-6-[(tert-butoxycarbonyl)amino]-2,2-dimethyl-tetrahydro-3aH-cyclopenta[d][1,3]dioxole-4-carboxylic acid apart from similar compounds is its specific stereochemistry and functional groups, which confer unique reactivity and binding properties. This makes it particularly valuable in the design of selective inhibitors or modulators for specific biological targets.

Properties

Molecular Formula

C14H23NO6

Molecular Weight

301.34 g/mol

IUPAC Name

(3aS,4R,6S,6aR)-2,2-dimethyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]dioxole-6-carboxylic acid

InChI

InChI=1S/C14H23NO6/c1-13(2,3)21-12(18)15-8-6-7(11(16)17)9-10(8)20-14(4,5)19-9/h7-10H,6H2,1-5H3,(H,15,18)(H,16,17)/t7-,8+,9+,10-/m0/s1

InChI Key

CHCQLBDGKZXONV-JLIMGVALSA-N

Isomeric SMILES

CC1(O[C@@H]2[C@H](C[C@H]([C@@H]2O1)NC(=O)OC(C)(C)C)C(=O)O)C

Canonical SMILES

CC1(OC2C(CC(C2O1)NC(=O)OC(C)(C)C)C(=O)O)C

Origin of Product

United States

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